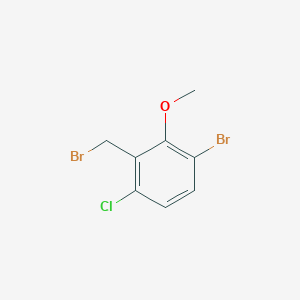
3-Bromo-6-chloro-2-methoxybenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2ClO. It is a derivative of benzyl bromide, featuring bromine, chlorine, and methoxy substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxybenzyl bromide typically involves the bromination of 6-chloro-2-methoxybenzyl alcohol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or dichloromethane. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-chloro-2-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler benzyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include dehalogenated benzyl derivatives.
Applications De Recherche Scientifique
3-Bromo-6-chloro-2-methoxybenzyl bromide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding properties. Molecular targets may include enzymes and receptors that interact with the benzyl bromide moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzyl bromide: Lacks the additional bromine and chlorine substituents, making it less reactive in certain substitution reactions.
6-Chloro-2-methoxybenzyl bromide: Similar structure but without the bromine substituent, affecting its reactivity and applications.
3-Bromo-2-methoxybenzyl bromide:
Uniqueness
3-Bromo-6-chloro-2-methoxybenzyl bromide is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Propriétés
Formule moléculaire |
C8H7Br2ClO |
|---|---|
Poids moléculaire |
314.40 g/mol |
Nom IUPAC |
1-bromo-3-(bromomethyl)-4-chloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2ClO/c1-12-8-5(4-9)7(11)3-2-6(8)10/h2-3H,4H2,1H3 |
Clé InChI |
AABNPSKEMRBNFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1CBr)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


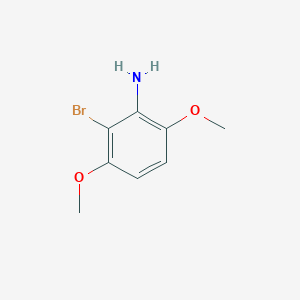
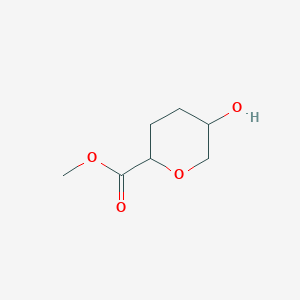
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
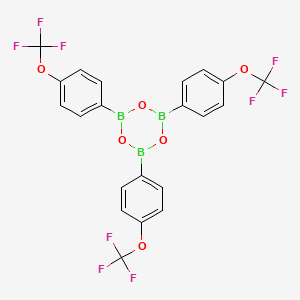
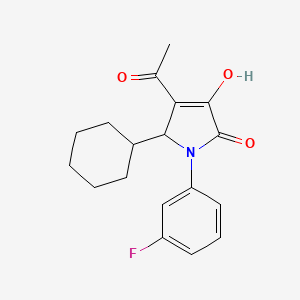

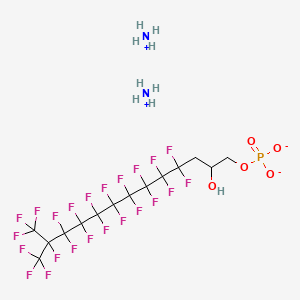
![6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12860239.png)
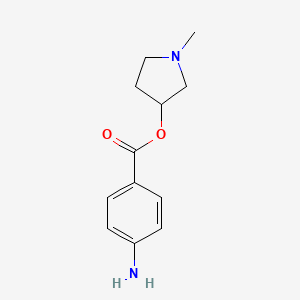
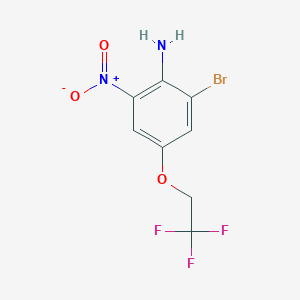
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)

![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)
